molecular formula C9H14N2 B8596413 4-Tert-butyl-6-methylpyrimidine

4-Tert-butyl-6-methylpyrimidine

Cat. No.: B8596413
M. Wt: 150.22 g/mol
InChI Key: CSJUHRGRYRNHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6-methylpyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, forming a six-membered ring. This compound’s structural modifications enhance its steric bulk and electronic properties, making it valuable in medicinal chemistry and materials science. The tert-butyl group provides steric hindrance, influencing reactivity and binding interactions, while the methyl group contributes to lipophilicity and metabolic stability .

Pyrimidine derivatives are foundational in nucleic acids and bioactive molecules, with applications ranging from antiviral agents to kinase inhibitors .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-tert-butyl-6-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-7-5-8(9(2,3)4)11-6-10-7/h5-6H,1-4H3

InChI Key

CSJUHRGRYRNHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize 4-Tert-butyl-6-methylpyrimidine, we compare it with analogous pyrimidine-based compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Applications/Findings
4-Tert-butyl-6-methylpyrimidine 4-tert-butyl, 6-methyl High steric bulk, moderate lipophilicity Potential kinase inhibitor scaffold (inferred)
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (from ) 2-chloro, ester groups (4,6) Chlorine enhances electrophilicity; esters enable prodrug strategies Anticancer research (e.g., kinase targeting)
6-Methoxy-4-(piperidinyl)pyrimidine (from ) 6-methoxy, piperidinyl-carbamate Methoxy improves solubility; carbamate aids in drug delivery Intermediate for CNS-targeting pharmaceuticals

Key Observations:

Substituent Effects on Reactivity :

  • The tert-butyl group in 4-Tert-butyl-6-methylpyrimidine reduces ring electrophilicity compared to chlorine-substituted analogs (e.g., ’s compound), which are more reactive in nucleophilic substitutions .
  • Methoxy groups () increase solubility but may reduce membrane permeability compared to alkyl groups .

Biological Relevance :

  • Chlorinated pyrimidines () are often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
  • Tert-butyl groups, as in 4-Tert-butyl-6-methylpyrimidine, are common in protease inhibitors (e.g., HIV-1 protease) for steric blocking of enzyme active sites.

Synthetic Utility :

  • Ester-functionalized pyrimidines () serve as precursors for carboxylate-containing drugs, while carbamate derivatives () are used to protect amine groups during synthesis .

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